Butachlor

Descripción general

Descripción

Butachlor es un herbicida cloroacetanilida ampliamente utilizado para el control preemergente de gramíneas anuales y malezas de hoja ancha. Se aplica ampliamente en el cultivo de arroz y otros cultivos como el té, el trigo, los frijoles, el maíz y la soya . This compound es conocido por sus propiedades selectivas sistémicas, lo que lo hace efectivo para controlar la vegetación no deseada antes de que emerja .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Butachlor se sintetiza haciendo reaccionar cloruro de cloroacetilo con la azometina de 2,6-dietilanilina y formaldehído, seguido de tratamiento con n-butanol . Este proceso involucra la formación de un intermedio, que luego se convierte en el producto final bajo condiciones controladas.

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando las mismas reacciones químicas, pero optimizadas para la eficiencia y el rendimiento. El proceso incluye un control preciso de la temperatura, la presión y el tiempo de reacción para garantizar la alta pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Degradation Pathways

Butachlor undergoes complex degradation via enzymatic and abiotic processes. Four primary pathways have been identified:

2.1. Dealkylation and Hydrolysis

-

N-dealkylation: Enzymes such as CndC1 (ferredoxin) and ChlH catalyze the removal of alkyl groups, producing intermediates like N-chloroacetyl-2,6-diethylaniline .

-

C-dealkylation: Results in alachlor and 2-chloro-N-(2,6-diethylphenyl)acetamide .

2.2. Microbial Syntrophy

Symbiotic bacterial pairs (e.g., Mycobacterium sp. J7A and Sphingobium sp. J7B) degrade this compound through:

-

Initial cleavage by J7A to 2-chloro-N-(2,6-diethylphenyl)acetamide.

2.3. Oxidative and Reductive Transformations

-

Oxidation: Hydrogen peroxide and potassium permanganate generate hydroxylated metabolites.

-

Reduction: Sodium borohydride alters the amide structure, reducing herbicidal activity.

Microbial Degradation Mechanisms

Over 30 microbial strains degrade this compound, including Bacillus altitudinis A16 and Novosphingobium chloroacetimidivorans. Key processes:

3.1. Enzymatic Pathways

-

Dbo (Debutoxylase): Cleaves the amide bond, yielding 2-chloro-N-(2,6-diethylphenyl)acetamide .

-

Catechol 1,2-dioxygenase: Facilitates ring cleavage in aromatic intermediates .

3.2. Metabolic Intermediates

| Intermediate | Pathway | Source |

|---|---|---|

| N-(butoxymethyl)-N-(2-chloroethyl)-2,6-diethylaniline | Deacylation | |

| 2-chloro-N-(2,6-diethylphenyl)acetamide | Hydrolysis | |

| 2,6-diethylaniline | N-dealkylation |

Oxidation and Reduction Reactions

| Reaction Type | Reagent | Major Products |

|---|---|---|

| Oxidation | H2O2, KMnO4 | Hydroxylated metabolites |

| Reduction | NaBH4 | Reduced amide derivatives |

Environmental Implications

This compound's persistence in soil and water is influenced by its reactivity:

Aplicaciones Científicas De Investigación

Butachlor tiene varias aplicaciones de investigación científica, que incluyen:

Química: Estudiar sus propiedades químicas y reacciones para desarrollar nuevos herbicidas y mejorar los existentes.

Biología: Investigar sus efectos sobre la fisiología vegetal y su papel en el control del crecimiento de las malezas.

Medicina: Explorar sus posibles efectos toxicológicos y desarrollar métodos de desintoxicación.

Mecanismo De Acción

Butachlor ejerce sus efectos herbicidas al inhibir la enzima elongasa responsable de la elongación de ácidos grasos de cadena muy larga. También afecta las enzimas de ciclación de pirofosfato de geranilgeranilo, interrumpiendo la biosíntesis de lípidos y varios procesos metabólicos . Esta inhibición conduce a la supresión del crecimiento y desarrollo de las malezas.

Compuestos similares:

- Acetoclor

- Alaclor

- Metachlor

- Propachlor

Comparación: this compound es único entre los herbicidas cloroacetanilida debido a su aplicación específica en el cultivo de arroz y su efectividad en el control de una amplia gama de malezas. En comparación con acetoclor y alaclor, this compound tiene un modo de acción y un comportamiento ambiental distintos, lo que lo hace adecuado para prácticas agrícolas específicas .

Comparación Con Compuestos Similares

- Acetochlor

- Alachlor

- Metachlor

- Propachlor

Comparison: Butachlor is unique among chloroacetanilide herbicides due to its specific application in rice cultivation and its effectiveness in controlling a wide range of weeds. Compared to acetochlor and alachlor, this compound has a distinct mode of action and environmental behavior, making it suitable for specific agricultural practices .

Actividad Biológica

Butachlor is a widely used pre-emergent herbicide belonging to the acetamide class, primarily employed in rice and other crops to control weeds. Its biological activity encompasses various effects on aquatic and terrestrial organisms, with significant implications for environmental health and safety. This article explores the biological activity of this compound, focusing on its toxicity, degradation mechanisms, and impacts on different biological systems.

1. Toxicological Profile

Acute and Chronic Toxicity

This compound exhibits varying degrees of toxicity depending on the exposure route and organism. In a study involving zebrafish embryos, this compound demonstrated high toxicity, leading to malformations and increased mortality rates. The 50% lethal concentration (LC50) values were reported as follows:

| Time (h) | LC50 (mg/L) |

|---|---|

| 24 | 4.22 |

| 48 | 1.84 |

| 72 | 0.34 |

| 96 | 0.14 |

The safe concentration was identified as 0.014 mg/L, indicating that prolonged exposure to low doses can result in irreversible damage to aquatic life .

In humans, this compound poisoning cases have been documented, revealing symptoms such as nausea, vomiting, and central nervous system depression. While most cases are asymptomatic or mildly symptomatic, severe outcomes can occur, including profound hypotension and coma .

This compound functions primarily by inhibiting specific enzymes involved in lipid biosynthesis and redox homeostasis. It affects geranylgeranyl pyrophosphate cyclization enzymes and elongases responsible for fatty acid elongation . The compound's primary mode of action leads to oxidative stress in exposed organisms, as evidenced by significant alterations in antioxidant enzyme levels such as superoxide dismutase (SOD) and catalase (CAT) in affected tissues .

3. Environmental Impact and Degradation

Degradation Pathways

This compound undergoes microbial degradation in soil and aquatic environments, which is crucial for mitigating its ecological impact. Research has identified several bacterial strains capable of degrading this compound effectively:

| Bacterial Strain | Degradation Rate (mg/L/h) |

|---|---|

| Rhodococcus sp. strain B1 | Fastest |

| Pseudomonas putida strain ER1 | Moderate |

| Novosphingobium chloroacetimidivorans sp. nov. BUT-14 | Variable |

These strains utilize this compound as a carbon source, leading to its breakdown into less harmful metabolites through processes such as dealkylation and hydrolysis .

4. Case Studies

Aquatic Organisms

In studies examining the effects of this compound on freshwater fish and invertebrates, significant physiological stress was observed. For instance, juvenile Eriocheir sinensis crabs exposed to this compound exhibited increased lipid peroxidation in their hepatopancreas and gills at elevated concentrations .

Soil Microbiota

Chronic exposure to this compound has been shown to reduce the diversity of gut microbiota in mice significantly. This reduction can lead to broader implications for host health and ecosystem stability .

5. Conclusion

The biological activity of this compound presents critical concerns regarding its environmental impact and toxicological effects on various organisms. Its ability to induce oxidative stress through enzyme inhibition highlights the need for careful management and monitoring of its use in agricultural practices.

Propiedades

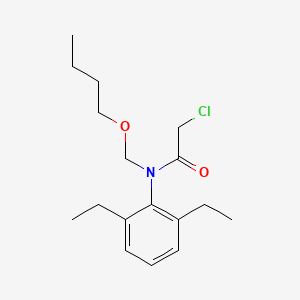

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034402 | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C at 0.5 mm Hg | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup) | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.070 g/mL at 25 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Light yellow oil | |

CAS No. |

23184-66-9 | |

| Record name | Butachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTACHLOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NU90OO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-5 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.